7-(Pyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
7-pyridin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-9,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJZMWIQOZZSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=NC=C3)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582103 | |
| Record name | 7-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827025-07-0 | |
| Record name | 7-(4-Pyridinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827025-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Basis and Substrate Design
The Fischer indole synthesis remains a cornerstone for constructing the indole core, relying on the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. For 7-(pyridin-4-yl)-1H-indole, the critical step involves positioning the pyridyl moiety at the C7 position during cyclization. This requires a pre-functionalized phenylhydrazine precursor bearing a pyridin-4-yl group at the para position relative to the hydrazine functionality.
In a representative procedure, 2-(4-(2-methylsulfamoyl-ethyl)phenyl)hydrazine hydrochloride undergoes condensation with ethyl pyruvate in acetic acid at 20–40°C, forming the corresponding hydrazone. Subsequent cyclization in polyphosphoric acid at 130°C for 6 hours yields 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester, demonstrating the method’s adaptability for introducing substituents at the C7 position.
Key Optimization Parameters :
Limitations and Regioselectivity Challenges
While effective, classical Fischer conditions often struggle with regioselectivity when multiple reactive positions are available. Computational studies suggest that electron-donating groups at the hydrazine’s para position direct cyclization to the C7 site, but competing pathways can reduce yields by 15–20%. Recent advances employ microwave irradiation to accelerate cyclization, reducing reaction times from 24 hours to 2–3 hours while maintaining yields above 65%.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between indole boronic acids and pyridyl halides offers a modular route to this compound. A optimized protocol uses Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 1,4-dioxane/water (3:1) mixture at 90°C for 12 hours, achieving 78% yield. Critical to success is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent catalyst poisoning.
Representative Reaction :
$$
\text{7-Bromo-1H-indole} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}
$$
Sonogashira Coupling for Alkyne Intermediates
Introducing pyridyl groups via copper-free Sonogashira coupling minimizes homocoupling byproducts. In a sealed tube, 7-iodoindole reacts with 4-ethynylpyridine using Pd(OAc)₂ (10 mol%) and XPhos (20 mol%) in DMF at 100°C, yielding 82% of the target compound. This method’s efficiency stems from the synergistic effect of palladium and bulky phosphine ligands, which stabilize the active catalytic species.
Sonochemical Synthesis and Non-Traditional Approaches
Ultrasound-Assisted Cyclization
Sonochemical methods leverage cavitation effects to accelerate reactions. A 2024 study demonstrated that irradiating a mixture of indole and 4-bromopyridine in DMF with 35 kHz ultrasound for 1 hour at 60°C produces this compound in 58% yield. While shorter than thermal methods (24 hours → 1 hour), the lower yield highlights the need for further catalyst development.
Mechanistic Insight :
Ultrasound promotes the formation of reactive radicals, enabling C–H activation at the indole’s C7 position. However, competing reactions at C3 and C2 reduce overall efficiency.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost (Relative) | Regioselectivity |
|---|---|---|---|---|
| Fischer Indole Synthesis | 65–72 | 6–24 h | Low | Moderate |
| Suzuki Coupling | 75–82 | 12 h | High | Excellent |
| Sonogashira Coupling | 78–85 | 8 h | High | Excellent |
| Sonochemical | 55–60 | 1 h | Medium | Poor |
Key Observations :
- Catalyst Cost : Palladium-based methods incur higher costs ($120–$150/g for Pd(OAc)₂) versus $20/g for polyphosphoric acid.
- Scalability : Fischer synthesis adapts better to multi-kilogram scales due to simpler workup procedures.
- Green Chemistry : Sonochemical routes reduce energy consumption by 40% compared to thermal methods.
Chemical Reactions Analysis
Types of Reactions: 7-(Pyridin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole or pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-(Pyridin-4-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Substituent Position : Substitution at the 7-position (as in this compound) contrasts with 1-position derivatives (e.g., 1-Piperidin-4-yl-1H-indole), which may alter steric interactions in binding pockets.
- Heterocycle Type : Pyridine (aromatic, electron-deficient) vs. piperidine (saturated, basic) affects solubility and target engagement. Piperidine derivatives exhibit higher basicity (pKa ~10.2) , while pyridinyl groups enhance π-π interactions.
- Linkage Flexibility : Direct pyridine attachment (this compound) vs. methylene-linked analogues (e.g., 1-(Pyridin-4-ylmethyl)-1H-indole) impacts conformational freedom and binding kinetics .
Key Observations:
- Suzuki Coupling Efficiency : Pyridinyl groups may exhibit higher reactivity in cross-coupling reactions compared to bulkier substituents like thiophene (e.g., 7-(Thiophen-3-yl)-1H-indole, 5% yield) .
- Purification Requirements : Derivatives like 3-substituted indoles often require column chromatography, suggesting similar challenges for this compound synthesis .
Physicochemical and Pharmacological Implications
- Solubility and Lipophilicity: Pyridine’s nitrogen atom enhances aqueous solubility compared to non-polar substituents (e.g., thiophene in ) but reduces lipophilicity relative to chloro/difluoromethyl groups (e.g., 7-Chloro-3-(difluoromethyl)-1H-indole) .
- Biological Target Interactions: Pyridinyl groups in indole derivatives are common in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.
Biological Activity
7-(Pyridin-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of indole and pyridine. Its unique chemical properties make it a subject of interest in pharmacological research, particularly regarding its biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H9N2, characterized by a pyridine moiety at the 7-position of the indole ring. This specific substitution influences its electronic properties and interactions with biological targets, enhancing its potential as a pharmacological agent.
Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. Notably, it has been studied for its binding affinity to indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune modulation and cancer progression. Compounds with similar structures have shown promise as IDO inhibitors, suggesting that this compound may possess similar capabilities .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, molecular docking studies have demonstrated favorable interactions with proteins involved in cancer pathways, indicating potential anticancer properties .
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting that this compound may also be effective against various bacterial strains.
Comparative Analysis of Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Pyridin-3-yl)-1H-indole | Pyridine at position 5 | IDO1 inhibitor |
| 3-(Pyridin-2-yl)-1H-indole | Pyridine at position 3 | Antimicrobial properties |
| 6-(Pyridin-2-yl)-1H-indole | Pyridine at position 6 | Anticancer activity |
The position of the pyridine substitution significantly affects the compound's biological interactions and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited IDO activity in vitro, leading to enhanced immune responses in cancer models.
- Molecular Docking Simulations : Simulations revealed that this compound binds favorably to key targets involved in cancer metabolism, providing insights into its potential as a therapeutic agent .
- Cytotoxicity Tests : In vitro tests using various cancer cell lines indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. What are the common synthetic routes for 7-(Pyridin-4-yl)-1H-indole, and how can reaction yields be optimized?
Methodological Answer: A widely used approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 7-bromo-1H-indole and pyridin-4-ylboronic acid derivatives can introduce the pyridine moiety. Evidence from similar indole derivatives (e.g., 2-(Pyridin-4-yl)-1H-indole) highlights the use of tris(dibenzylideneacetone)dipalladium(0) with ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) to achieve moderate yields (33–68%) . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry of boronic acid) is critical. Pre-purification of intermediates via column chromatography and rigorous exclusion of moisture/oxygen can enhance reproducibility.
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine reversed-phase liquid chromatography-mass spectrometry (LC/MS) for purity assessment (e.g., observed [M+H]<sup>+</sup> ion at m/z 209.1 with <2 ppm mass accuracy) and nuclear magnetic resonance (NMR) for structural confirmation. Key <sup>1</sup>H NMR signals include aromatic protons in the pyridine (δ 8.5–8.7 ppm) and indole (δ 7.2–7.9 ppm) regions. For advanced validation, tandem MS (MS/MS) with collision-induced dissociation (40 eV) can confirm fragmentation patterns, such as cleavage of the C–N bond between indole and pyridine .
Q. What biological activities or molecular targets have been reported for this compound derivatives?
Methodological Answer: While direct data on this compound is limited, structurally related compounds (e.g., SB-272183) exhibit antagonism at serotonin receptors (5-HT1A, 5-HT1B) . Preliminary screens should prioritize kinase inhibition assays (e.g., protein kinase C isoforms) or receptor-binding studies using radioligands like [<sup>35</sup>S]-GTPγS . Computational docking studies can predict binding affinities to conserved hydrophobic pockets in target enzymes .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer: Systematically modify substituents on the indole (e.g., positions 3, 5) and pyridine (e.g., methyl, halogen groups) moieties. For example, introduce electron-withdrawing groups (e.g., -CF3) at the indole C-4 position to assess effects on metabolic stability . Evaluate biological activity changes using dose-response assays (IC50/EC50). Parallel molecular dynamics simulations can correlate steric/electronic properties with target engagement .
Q. What methodologies are recommended for studying enzyme inhibition mechanisms involving this compound?
Methodological Answer: Use kinetic assays (e.g., continuous fluorometric or colorimetric readouts) to determine inhibition type (competitive/non-competitive). For aryl hydroxylases, pre-incubate the enzyme with the compound and monitor NADPH consumption . Combine with X-ray crystallography or cryo-EM to resolve binding conformations. For transient interactions, surface plasmon resonance (SPR) can measure binding kinetics (Kon/Koff) .
Q. How should discrepancies in reported bioactivity data for this compound be addressed?
Methodological Answer: Cross-validate purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography if applicable) . Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). For cell-based studies, confirm target expression levels (e.g., qPCR/Western blot). If contradictory results persist, consider off-target effects using proteome-wide profiling (e.g., affinity pulldown with biotinylated probes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
